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Compound of Interest

Compound Name: Centalun

Cat. No.: B1668377

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centalun, with the chemical name 2-methyl-1-phenylbut-3-yne-1,2-diol, is a historical
psycholeptic drug with hypnotic and sedative effects. While it is no longer in widespread clinical
use, its synthesis may be of interest for research purposes, including the study of its
pharmacological properties or the development of new derivatives. This document provides a
detailed, plausible protocol for the laboratory-scale synthesis of Centalun from readily available
starting materials. The proposed synthesis is a two-step process, commencing with the
formation of an a-hydroxy ketone intermediate, followed by the addition of an acetylide to yield
the target compound.

Data Presentation:

The following table summarizes the expected quantitative data for the synthesis of Centalun.
The yields are based on reported values for analogous reactions in the chemical literature due
to the absence of specific published data for this exact synthesis.
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Experimental Protocols:

Step 1: Synthesis of 2-hydroxy-1-phenylpropan-1-one (a-hydroxypropiophenone)
This procedure describes the a-hydroxylation of propiophenone.

Materials:

e Propiophenone

e Sodium nitrite (NaNO2)

o Concentrated hydrochloric acid (HCI)

o Diethyl ether

o Saturated sodium bicarbonate solution (NaHCO3)

¢ Anhydrous magnesium sulfate (MgSQOa)
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e Round-bottom flask
e Magnetic stirrer

e Ice bath

e Separatory funnel

e Rotary evaporator

Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone
(1.0 eq) in diethyl ether.

e Cool the flask in an ice bath to 0-5 °C.
e Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred solution.

« To this biphasic mixture, add concentrated hydrochloric acid (2.0 eq) dropwise while
maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6
hours.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The crude product can be purified by column chromatography on silica gel to afford pure 2-
hydroxy-1-phenylpropan-1-one.

Step 2: Synthesis of Centalun (2-methyl-1-phenylbut-3-yne-1,2-diol)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1668377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This procedure describes the addition of lithium acetylide to the a-hydroxy ketone synthesized
in Step 1.

Materials:

2-hydroxy-1-phenylpropan-1-one

e Lithium acetylide-ethylenediamine complex

e Anhydrous tetrahydrofuran (THF)

e Anhydrous diethyl ether

o Saturated ammonium chloride solution (NH4Cl)
e Anhydrous sodium sulfate (Na2S0a4)

» Schlenk flask or a three-necked round-bottom flask
e Magnetic stirrer

e Dry ice/acetone bath

e Syringe

e Separatory funnel

» Rotary evaporator

Procedure:

e Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic
stirrer and a nitrogen inlet.

e Add lithium acetylide-ethylenediamine complex (1.5 eq) to the flask under a nitrogen
atmosphere.

e Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C using a
dry ice/acetone bath.
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» Dissolve 2-hydroxy-1-phenylpropan-1-one (1.0 eq) in anhydrous THF in a separate dry flask.

e Slowly add the solution of 2-hydroxy-1-phenylpropan-1-one to the stirred suspension of
lithium acetylide at -78 °C via a syringe.

 After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then
slowly warm to room temperature and stir for an additional 12 hours.

e Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition
of saturated ammonium chloride solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
o Combine the organic layers and wash with brine.

» Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

e The crude Centalun can be purified by recrystallization or column chromatography on silica
gel.

Mandatory Visualization:
The following diagram illustrates the proposed synthetic workflow for Centalun.

Caption: Synthetic workflow for Centalun.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Centalun]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668377#centalun-synthesis-protocol-from-starting-
materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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